Colubrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

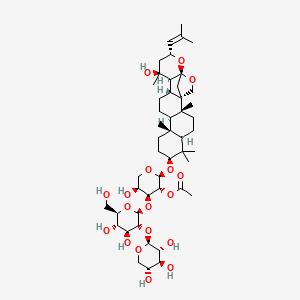

Colubrin is a triterpenoid.

Applications De Recherche Scientifique

Antifungal Properties

Research Findings:

Recent studies have demonstrated that extracts from Colubrina greggii exhibit significant antifungal activity against various strains of Candida, including azole-resistant strains. The Minimum Inhibitory Concentration (MIC) values for specific compounds isolated from the plant were as follows:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 1 (Quercitrin) | 7.8 | Candida glabrata (sensitive strains) |

| Compound 2 | 63 | Candida glabrata (resistant strains) |

| Compound 3 | 500 | Candida albicans |

The study indicated that the ethyl acetate and butanol extracts were more effective against Candida spp., highlighting the potential of these compounds in treating fungal infections .

Psychoactive Properties

Traditional Uses:

Anadenanthera colubrina var. cebil, commonly known as Vilca or cebil, has been traditionally used by pre-Hispanic cultures for its psychoactive properties. The seeds contain tryptamines, which have been utilized in ceremonial contexts and are believed to facilitate spiritual experiences .

Case Studies:

- Cultural Significance: The use of Vilca in shamanistic practices underscores its importance in indigenous medicine and spirituality.

- Modern Research: Investigations into its psychoactive components have led to a better understanding of its effects on consciousness and perception, paving the way for potential therapeutic applications in mental health .

Skin Hydration

Clinical Applications:

A standardized extract of Anadenanthera colubrina has shown promise as a topical agent for skin hydration. In clinical trials, it was found to significantly reduce transepidermal water loss, suggesting its efficacy as a moisturizer .

Data Summary:

| Study Type | Outcome |

|---|---|

| Clinical Trial | Reduced transepidermal water loss |

| Application | Topical skin hydration agent |

This property could be beneficial for developing skincare products aimed at improving skin barrier function and hydration.

Drug Delivery Systems

Innovative Applications:

Recent studies have explored the use of A. colubrina extracts in drug delivery systems, particularly focusing on their antibiofilm activity. The extracts have shown potential in modulating biofilm formation by pathogens, which is crucial in enhancing drug efficacy against resistant strains .

Propriétés

Formule moléculaire |

C48H76O18 |

|---|---|

Poids moléculaire |

941.1 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C48H76O18/c1-22(2)15-24-16-46(8,57)39-25-9-10-30-44(6)13-12-31(43(4,5)29(44)11-14-45(30,7)47(25)20-48(39,66-24)60-21-47)63-41-38(61-23(3)50)36(27(52)19-59-41)64-42-37(34(55)33(54)28(17-49)62-42)65-40-35(56)32(53)26(51)18-58-40/h15,24-42,49,51-57H,9-14,16-21H2,1-8H3/t24-,25+,26+,27-,28+,29-,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,44-,45+,46-,47-,48-/m0/s1 |

Clé InChI |

ZIUOAVDHMLNSNY-QGEXMSAISA-N |

SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

SMILES isomérique |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |

SMILES canonique |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.